2-Methyl-2-(propan-2-yl)morpholine
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Overview
Description
2-Methyl-2-(propan-2-yl)morpholine is an organic compound belonging to the morpholine family. Morpholines are heterocyclic compounds containing both nitrogen and oxygen atoms within a six-membered ring. This particular compound is characterized by the presence of a methyl group and an isopropyl group attached to the morpholine ring, making it a substituted morpholine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(propan-2-yl)morpholine typically involves the reaction of 2-methylmorpholine with isopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to control the reaction conditions precisely. The use of catalysts such as transition metal complexes can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(propan-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted morpholine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-2-(propan-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(propan-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity, facilitating various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound of the morpholine family, lacking the methyl and isopropyl substituents.
N-Methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.
N-Isopropylmorpholine: A derivative with an isopropyl group attached to the nitrogen atom.
Uniqueness
2-Methyl-2-(propan-2-yl)morpholine is unique due to the presence of both methyl and isopropyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s solubility, stability, and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-methyl-2-propan-2-ylmorpholine |
InChI |
InChI=1S/C8H17NO/c1-7(2)8(3)6-9-4-5-10-8/h7,9H,4-6H2,1-3H3 |
InChI Key |
XIZVPQOSECRIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CNCCO1)C |
Origin of Product |
United States |
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